M-Aminobenzonitrile hydrochloride

CAS No.: 196393-87-0

Cat. No.: VC2983787

Molecular Formula: C7H7ClN2

Molecular Weight: 154.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 196393-87-0 |

|---|---|

| Molecular Formula | C7H7ClN2 |

| Molecular Weight | 154.6 g/mol |

| IUPAC Name | 3-aminobenzonitrile;hydrochloride |

| Standard InChI | InChI=1S/C7H6N2.ClH/c8-5-6-2-1-3-7(9)4-6;/h1-4H,9H2;1H |

| Standard InChI Key | BAVHLQSKWBWHQB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)N)C#N.Cl |

| Canonical SMILES | C1=CC(=CC(=C1)N)C#N.Cl |

Introduction

Chemical Identity and Structure

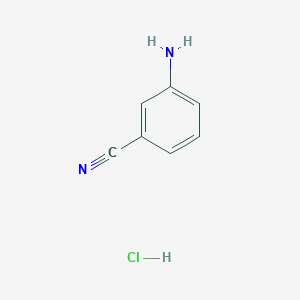

M-Aminobenzonitrile hydrochloride, also known by its systematic name 3-aminobenzonitrile hydrochloride, is an aromatic compound featuring both amino and nitrile functional groups on a benzene ring, existing as a hydrochloride salt. The meta-position of the amino group relative to the nitrile functionality gives this compound its distinctive reactivity profile.

Identification Parameters

The compound can be identified through various standard chemical identifiers, as presented in the following table:

| Parameter | Value |

|---|---|

| IUPAC Name | 3-aminobenzonitrile;hydrochloride |

| CAS Registry Number | 196393-87-0 |

| MDL Number | MFCD00035484 |

| Molecular Formula | C7H7ClN2 |

| Molecular Weight | 154.60 g/mol |

| InChI | InChI=1S/C7H6N2.ClH/c8-5-6-2-1-3-7(9)4-6;/h1-4H,9H2;1H |

| InChI Key | BAVHLQSKWBWHQB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)N)C#N.Cl |

The compound features a cyano group (-C≡N) at position 3 and an amino group (-NH2) at position 1 of the benzene ring, with the molecule existing as a hydrochloride salt . This molecular arrangement creates interesting reactivity patterns due to the opposing electronic effects of the electron-withdrawing nitrile and electron-donating amine functionalities.

Physical and Chemical Properties

Physical State and Appearance

M-Aminobenzonitrile hydrochloride typically appears as a solid at room temperature . The pure compound is often supplied with a purity of approximately 95% for research applications.

Physicochemical Properties

While comprehensive physicochemical data for this specific compound is limited in the literature, the following properties can be established:

| Property | Value |

|---|---|

| Physical State | Solid |

| Typical Purity | 95% |

| Water Solubility | Enhanced (compared to free base) due to salt formation |

| Stability | Relatively stable under standard conditions |

Being a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base counterpart, making it potentially more useful for certain applications requiring aqueous conditions.

Synthetic Routes and Preparation

From 3-Aminobenzonitrile

The most straightforward approach involves direct treatment of 3-aminobenzonitrile with hydrogen chloride:

3-Aminobenzonitrile + HCl → 3-Aminobenzonitrile hydrochloride

This salt formation reaction typically proceeds readily under mild conditions, often in ethereal or alcoholic solvents.

Via Reduction of 3-Nitrobenzonitrile

Another potential route involves the reduction of 3-nitrobenzonitrile to form 3-aminobenzonitrile, followed by hydrochloride salt formation:

-

3-Nitrobenzonitrile + reducing agent → 3-Aminobenzonitrile

-

3-Aminobenzonitrile + HCl → 3-Aminobenzonitrile hydrochloride

Common reducing systems might include catalytic hydrogenation (H2/Pd-C), iron or zinc in acidic media, or sodium sulfide.

Applications in Organic Synthesis

As a Building Block in Heterocyclic Chemistry

The dual functionality of m-aminobenzonitrile hydrochloride makes it particularly valuable in the synthesis of heterocyclic compounds. The presence of both amino and nitrile groups provides multiple sites for synthetic manipulation.

Functional Group Transformations

The compound's bifunctional nature enables various transformations:

-

Reactions involving the amino group:

-

Diazotization and subsequent transformations

-

Amide and sulfonamide formation

-

Reductive alkylation

-

-

Reactions involving the nitrile group:

-

Hydrolysis to carboxylic acids

-

Reduction to primary amines

-

Addition reactions with nucleophiles

-

Cycloaddition reactions

-

| Hazard Type | Classification | Precaution |

|---|---|---|

| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or inhaled | Avoid ingestion, skin contact, and inhalation |

| Skin Sensitization | May cause allergic skin reaction | Use appropriate gloves and protective clothing |

| Eye Irritation | May cause eye irritation | Use eye protection |

| Respiratory | May irritate respiratory system | Use in well-ventilated areas or under fume hood |

Research Perspectives and Future Directions

Synthetic Methodology Development

Recent advances in synthetic methodology, including microwave-assisted synthesis, ultrasound-facilitated reactions, and metal-catalyzed approaches, suggest potential new routes for utilizing m-aminobenzonitrile hydrochloride in efficient synthetic transformations . Delgado et al. note that "most known 4-aminoquinolines are prepared from the direct coupling between 4-chloroquinolines and an amine-substrate" , suggesting potential parallel applications for structurally related compounds like m-aminobenzonitrile hydrochloride.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume